Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Overview
Description
“Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” is a chemical compound with the CAS Number: 1227934-69-1 . Its IUPAC name is ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate . The InChI code for this compound is 1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 .
Synthesis Analysis
The synthesis of this compound involves a mixture of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and CuBr2 in dry MeCN . The reaction mixture is warmed slowly from 0 °C to room temperature under a nitrogen atmosphere .
Molecular Structure Analysis
The molecular weight of “Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” is 288.02 . The InChI key for this compound is CNQYPGDMCBJWCI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” include a molecular weight of 288.02 . The compound’s IUPAC name is ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate . The InChI code for this compound is 1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 .
Scientific Research Applications
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Neuroprotective and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity .
- Methods : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
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Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives are studied. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Synthesis of Crop-Protection Products
- Field : Agrochemical Industry
- Application : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Intermediate for Synthesis of Crop-Protection Products
- Field : Agrochemical Industry
- Application : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
The safety data sheet for “Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYPGDMCBJWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695131 | |
Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate | |
CAS RN |
1227934-69-1 | |
Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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